

2'-Deoxy-2'-fluorocytidine chemical properties and structure

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Compound of Interest

Compound Name: 2'-Deoxy-2'-fluorocytidine

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An In-depth Technical Guide to **2'-Deoxy-2'-fluorocytidine**: Chemical Properties, Structure, and Mechanism of Action

Introduction

2'-Deoxy-2'-fluorocytidine is a synthetic pyrimidine nucleoside analog that has garnered interest for its significant antiviral properties.^[1] Developed in the 1960s, it demonstrates a broad spectrum of activity against various viral diseases.^[1] Structurally similar to the endogenous nucleoside deoxycytidine, its key feature is the substitution of a hydrogen atom with a fluorine atom at the 2' position of the deoxyribose sugar moiety. This modification is crucial to its biological activity. While closely related to the well-known anticancer drug gemcitabine (which has two fluorine atoms), **2'-Deoxy-2'-fluorocytidine** has been primarily investigated for its antiviral capabilities, with recent studies highlighting its potential as a potent inhibitor of the Crimean-Congo hemorrhagic fever virus (CCHFV).^{[1][2]} This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic methodologies, and mechanism of action for researchers and professionals in drug development.

Chemical Structure and Properties

The structural identity and physicochemical properties of **2'-Deoxy-2'-fluorocytidine** are summarized below. These data are essential for its handling, formulation, and analysis in a research setting.

Table 1: Chemical and Physical Properties of **2'-Deoxy-2'-fluorocytidine**

Property	Value	Reference(s)
IUPAC Name	4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one	[1][3]
Molecular Formula	C ₉ H ₁₂ FN ₃ O ₄	[1][3][4][5]
Molecular Weight	245.21 g/mol	[1][3][4][5]
CAS Number	10212-20-1	[1][3][4][5]
Melting Point	167 °C	[5][6][7]
Boiling Point	500.1 ± 60.0 °C (Predicted)	[5][7]
Water Solubility	5 mg/mL (requires sonication and warming to 60°C)	[5][7]
Other Solubilities	Soluble in DMSO and Methanol	[5][7][8]
pKa	12.84 ± 0.70 (Predicted)	[5][7]
SMILES	C1=CN(C(=O)N=C1N)[C@H]2--INVALID-LINK--CO)O)F	[1][3]
InChI Key	NVZFZMCNALTPBY-XVFCMESISA-N	[1][3]

Experimental Protocols

General Synthesis of 2'-Deoxy-2'-fluoro Nucleosides

The synthesis of 2'-deoxy-2'-fluoro nucleosides can be achieved through several strategic approaches, primarily categorized as divergent or convergent methods.[9] A common and effective strategy involves the chemical modification of a pre-formed nucleoside, particularly the treatment of 2,2'-anhydro nucleosides with a fluorinating agent like hydrogen fluoride.[9]

Protocol: Synthesis via Anhydro Nucleoside Fluorination

This protocol outlines a representative method for introducing a fluorine atom at the 2'-position of a cytidine precursor.

Objective: To synthesize **2'-Deoxy-2'-fluorocytidine** from a suitable 2,2'-anhydrocytidine precursor.

Materials:

- 2,2'-Anhydro-1-(β -D-arabinofuranosyl)cytosine (or a suitably protected derivative)
- Hydrogen fluoride (HF) in pyridine or other suitable solvent
- Anhydrous reaction vessel (Teflon or other HF-resistant material)
- Quenching solution (e.g., saturated sodium bicarbonate)
- Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane, methanol)
- Silica gel for column chromatography

Methodology:

- **Preparation of Precursor:** The starting 2,2'-anhydrocytidine derivative is dissolved in an anhydrous, aprotic solvent within the HF-resistant reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
- **Fluorination Reaction:** The solution is cooled to a low temperature (e.g., 0 °C or below). The hydrogen fluoride solution is then added dropwise to the stirred precursor solution.^[9] The reaction is allowed to proceed for a specified duration, with progress monitored by thin-layer chromatography (TLC). The reaction involves the nucleophilic opening of the anhydro bridge by the fluoride ion to install the fluorine at the 2'-position with inversion of configuration, yielding the desired arabino configuration (fluoro "up").
- **Reaction Quenching:** Upon completion, the reaction mixture is carefully and slowly added to a cooled, stirred quenching solution of saturated sodium bicarbonate to neutralize the excess hydrogen fluoride. Caution must be exercised due to the potential for gas evolution.

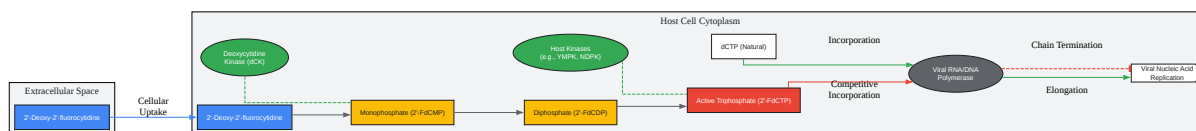
- **Extraction:** The aqueous mixture is extracted multiple times with an appropriate organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure to yield the crude product. This crude material is then purified using silica gel column chromatography with a suitable solvent gradient (e.g., dichloromethane/methanol) to isolate the pure **2'-Deoxy-2'-fluorocytidine**.
[\[10\]](#)
- **Characterization:** The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Antiviral Action

As a nucleoside analog, **2'-Deoxy-2'-fluorocytidine** functions as a prodrug that requires intracellular activation to exert its antiviral effect.[\[11\]](#) Its mechanism of action is centered on the disruption of viral nucleic acid synthesis.

- **Cellular Uptake and Activation:** The drug is transported into the host cell, where it undergoes sequential phosphorylation by host cell kinases.[\[11\]](#) Deoxycytidine kinase (dCK) is a likely candidate for the initial phosphorylation to the monophosphate form (2'-FdCMP).[\[11\]](#) Subsequent phosphorylations by other cellular kinases, such as UMP-CMP kinase (YMPK) and nucleoside diphosphate kinase (NDPK), convert the monophosphate to the diphosphate (2'-FdCDP) and finally to the active triphosphate metabolite (2'-FdCTP).[\[11\]](#)
- **Inhibition of Viral Polymerase:** The active triphosphate form, **2'-Deoxy-2'-fluorocytidine** triphosphate (2'-FdCTP), structurally mimics the natural deoxycytidine triphosphate (dCTP). This allows it to act as a competitive inhibitor of viral DNA or RNA polymerases.[\[12\]](#)
- **Chain Termination:** Upon incorporation into a growing viral DNA or RNA strand, the presence of the fluorine atom at the 2'-position disrupts the normal conformation of the sugar-phosphate backbone. This alteration prevents the viral polymerase from adding the next nucleotide, leading to premature chain termination and halting viral replication.[\[12\]](#)

This multi-step process, from cellular uptake to viral DNA/RNA chain termination, is visually represented in the signaling pathway diagram below.



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Figure 1: Intracellular activation and antiviral mechanism of **2'-Deoxy-2'-fluorocytidine**.

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